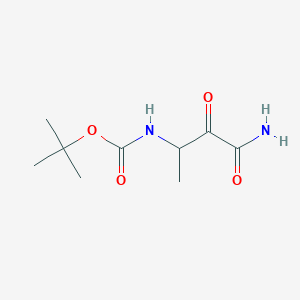![molecular formula C18H17BrN2O4 B235334 N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B235334.png)
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide, also known as BRL-15572, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of benzodioxole derivatives and has been studied for its ability to modulate various biological processes.
Mechanism of Action
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide acts by modulating the activity of various receptors in the body. It has been shown to act as a positive allosteric modulator of GABA receptors, which results in an increase in the activity of these receptors. Additionally, this compound has been shown to inhibit the activity of various enzymes such as PI3K and mTOR, which are involved in various biological processes such as cell growth and proliferation.
Biochemical and Physiological Effects:
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to have various biochemical and physiological effects in the body. In neuroscience, this compound has been shown to have anxiolytic and antidepressant effects, which are attributed to its ability to modulate the activity of GABA receptors. In oncology, N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In immunology, this compound has been shown to modulate the activity of immune cells, resulting in an anti-inflammatory response.
Advantages and Limitations for Lab Experiments
The advantages of using N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments include its ability to selectively modulate the activity of various receptors and enzymes in the body, which makes it a useful tool for studying various biological processes. Additionally, this compound has been shown to have low toxicity, which makes it a safe option for use in lab experiments. The limitations of using N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide in lab experiments include its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental setups.
Future Directions
There are various future directions for research on N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide. In neuroscience, this compound could be further studied for its potential use in the treatment of anxiety and depression. In oncology, N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide could be studied in combination with other chemotherapeutic agents for its potential use in cancer therapy. In immunology, this compound could be further studied for its potential use in the treatment of autoimmune diseases. Additionally, the mechanism of action of N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide could be further elucidated to better understand its effects on various biological processes.
Synthesis Methods
The synthesis of N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide involves a series of chemical reactions that result in the formation of the final compound. The process involves the reaction of 3-bromo-4-(4-morpholinyl)aniline with 1,3-benzodioxole-5-carboxylic acid chloride in the presence of a base. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various fields such as neuroscience, oncology, and immunology. In neuroscience, this compound has been shown to modulate the activity of GABA receptors and has been studied for its potential use in the treatment of anxiety and depression. In oncology, N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide has been shown to inhibit the growth of various cancer cell lines and has been studied for its potential use in cancer therapy. In immunology, this compound has been studied for its ability to modulate the activity of immune cells and has been shown to have potential applications in the treatment of autoimmune diseases.
properties
Product Name |
N-[3-bromo-4-(4-morpholinyl)phenyl]-1,3-benzodioxole-5-carboxamide |
|---|---|
Molecular Formula |
C18H17BrN2O4 |
Molecular Weight |
405.2 g/mol |
IUPAC Name |
N-(3-bromo-4-morpholin-4-ylphenyl)-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H17BrN2O4/c19-14-10-13(2-3-15(14)21-5-7-23-8-6-21)20-18(22)12-1-4-16-17(9-12)25-11-24-16/h1-4,9-10H,5-8,11H2,(H,20,22) |
InChI Key |
NMOCRQJGFLMSNJ-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Br |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)NC(=O)C3=CC4=C(C=C3)OCO4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-hydroxypropanethioate](/img/structure/B235275.png)
![11-Hydroxy-5,10,13,14,15-pentamethoxy-7,20-diphenyl-2,8,21-trioxapentacyclo[11.8.0.01,17.03,12.04,9]henicosa-3,9,11,14,17-pentaen-16-one](/img/structure/B235277.png)

![N-[3-fluoro-4-(1-piperidinyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B235295.png)
![Tert-butyl 3-hydroxy-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B235300.png)
![N-[3-fluoro-4-(1-piperidinyl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B235312.png)

![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-6-methyl-3,4,5-tris[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B235316.png)
![5-bromo-N-[3-fluoro-4-(1-piperidinyl)phenyl]nicotinamide](/img/structure/B235317.png)
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-methylamino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B235332.png)

